USP1 Enzymatic Potency: Usp1-IN-13 vs. Usp1-IN-12
USP1-IN-13 exhibits a biochemical IC50 of 0.00102 µM (1.02 nM) against USP1 . This potency represents a ~75-fold improvement over the early-generation probe ML323 (IC50 0.076 µM [1]) and a ~7.5-fold improvement over the tricyclic analog USP1-IN-10 (IC50 0.0076 µM ). The enhanced potency positions USP1-IN-13 among the most active USP1 inhibitors reported to date, approaching the low-nanomolar activity of clinical candidates such as KSQ-4279 (IC50 ~0.0012 µM ) and TNG-6132 (pIC50 7.9, ~12.6 nM ).
| Evidence Dimension | Biochemical potency (IC50 against USP1 enzyme) |
|---|---|
| Target Compound Data | 0.00102 µM (1.02 nM) |
| Comparator Or Baseline | ML323: 0.076 µM; USP1-IN-10: 0.0076 µM; KSQ-4279: ~0.0012 µM; TNG-6132: ~0.0126 µM |
| Quantified Difference | ~75-fold more potent than ML323; ~7.5-fold more potent than USP1-IN-10 |
| Conditions | Biochemical enzymatic assay using purified USP1 or USP1/UAF1 complex (vendor-reported data) |
Why This Matters
Higher biochemical potency reduces the concentration required to achieve target engagement, lowering the risk of off-target effects in cellular and in vivo studies and enabling more robust dose-response analyses.
- [1] Dexheimer TS, Rosenthal AS, Luci DK, et al. ML323: A Probe for the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program, 2014. Table 4 (Comparison of ML323 to previously identified USP1 inhibitors). View Source
